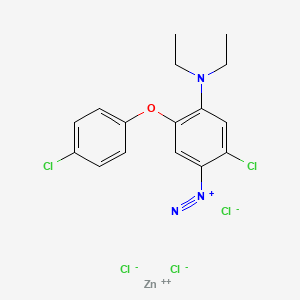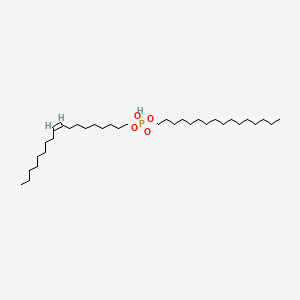
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester is a type of phosphate ester. Phosphate esters are compounds where the hydrogen atoms of phosphoric acid are replaced by organic groups. These compounds are essential in various biological processes and industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester can be synthesized through the esterification of phosphoric acid with hexadecyl alcohol and (Z)-9-octadecenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of phosphate esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester undergoes various chemical reactions, including:
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: Phosphoric acid, hexadecyl alcohol, (Z)-9-octadecenyl alcohol
Oxidation: Epoxides, hydroxylated derivatives
Substitution: Various substituted phosphates
Scientific Research Applications
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, hexadecyl (Z)-9-octadecenyl ester involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, hexadecyl ester
- Phosphoric acid, octadecyl ester
- Phosphoric acid, (Z)-9-octadecenyl ester
Uniqueness
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester is unique due to the presence of both hexadecyl and (Z)-9-octadecenyl groups. This combination provides distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
52503-41-0 |
|---|---|
Molecular Formula |
C34H69O4P |
Molecular Weight |
572.9 g/mol |
IUPAC Name |
hexadecyl [(Z)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C34H69O4P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-34H2,1-2H3,(H,35,36)/b19-17- |
InChI Key |
FNOGGVGDWPDBIN-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



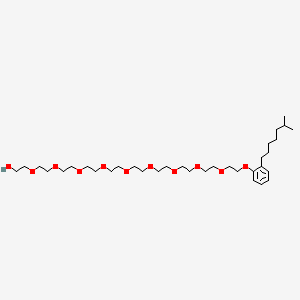
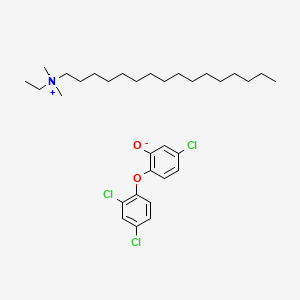
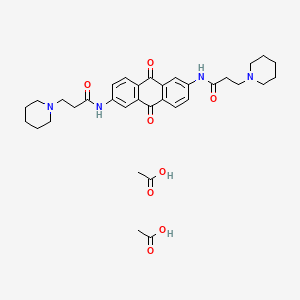

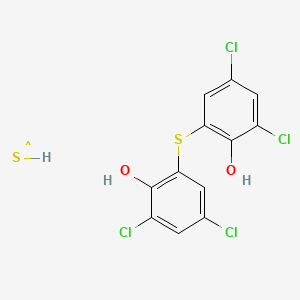
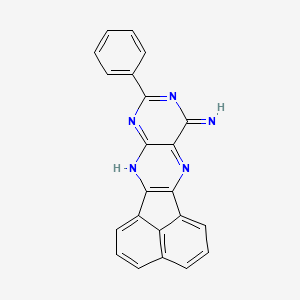
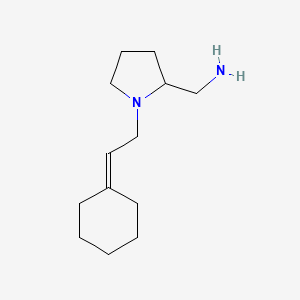

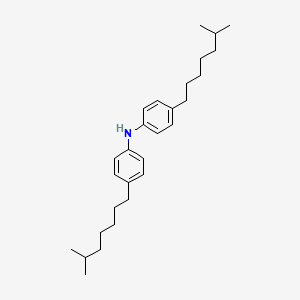

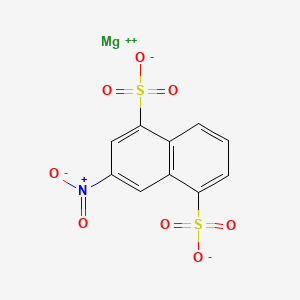
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
